molecular formula C10H15N5O3 B028297 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine CAS No. 105868-85-7

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine

Número de catálogo: B028297
Número CAS: 105868-85-7
Peso molecular: 253.26 g/mol
Clave InChI: SCBFBAWJWLXVHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine typically involves the reaction of guanine with a suitable alkylating agent. One common method includes the use of 4-hydroxy-2-(hydroxymethyl)butyl bromide as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .

Aplicaciones Científicas De Investigación

Antiviral Therapy

Mechanism of Action:
H2G functions primarily by inhibiting viral DNA polymerase. Upon phosphorylation by viral thymidine kinase, it forms a triphosphate metabolite that competes with natural nucleotides during viral DNA synthesis, effectively halting viral replication .

Target Viruses:

  • Herpes Simplex Virus (HSV-1 and HSV-2): H2G has shown significant efficacy against HSV, making it a candidate for treating both primary and recurrent infections.
  • Varicella-Zoster Virus (VZV): Similar to its action against HSV, H2G is effective against VZV, the causative agent of chickenpox and shingles.
  • Epstein-Barr Virus (EBV): Research indicates activity against EBV, although further studies are needed to establish clinical relevance .

Clinical Applications

Case Studies:

  • A study reported on the use of Valomaciclovir in patients with HSV infections demonstrated its effectiveness comparable to that of acyclovir, with a favorable safety profile. The drug was well-tolerated in clinical trials, indicating its potential as an alternative treatment option for patients who may be resistant to traditional therapies .
  • Another investigation highlighted the compound's utility in immunocompromised patients where conventional antiviral treatments might fail due to resistance issues. The findings suggested that H2G could be particularly beneficial in managing infections in high-risk populations .

Comparative Analysis with Other Antivirals

The following table summarizes the comparative features of H2G with other well-known antiviral agents:

Compound NameStructure SimilarityAntiviral ActivityUnique Features
AcyclovirHighYes (HSV, VZV)First-line treatment for herpes infections
GanciclovirModerateYes (CMV)Primarily used for cytomegalovirus infections
ValacyclovirHighYes (HSV, VZV)Prodrug form of acyclovir
FamciclovirModerateYes (HSV, VZV)Prodrug form of penciclovir
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine High Yes (HSV, VZV) Unique hydroxymethyl group enhancing pharmacokinetics

Synthesis and Pharmacokinetics

The synthesis of H2G involves several key steps that include the introduction of a hydroxymethyl group and a butyl chain to the guanine structure. This modification is believed to enhance its pharmacokinetic properties compared to other antiviral agents.

Pharmacokinetic Profile:
Research indicates that the unique structure of H2G may lead to improved absorption and bioavailability, making it more effective in clinical settings.

Mecanismo De Acción

The mechanism of action of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves its conversion to mono-, di-, and triphosphate derivatives in virus-infected cells. The triphosphate form inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby preventing viral DNA synthesis and replication . This compound is not an obligate chain terminator but supports limited DNA chain extension .

Actividad Biológica

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine, also known as H2G or valomaciclovir, is a guanosine analog that has garnered attention for its antiviral properties, particularly against herpesviruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of H2G, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other antiviral agents.

H2G exerts its antiviral effects primarily through the inhibition of viral DNA polymerases. After phosphorylation by viral thymidine kinases, H2G is converted into its active triphosphate form (H2G-triphosphate), which competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. Unlike traditional chain terminators, H2G does not completely halt DNA synthesis but limits the extension of viral DNA chains, thereby impeding viral replication.

  • Pharmacokinetics : In HSV-infected cells, H2G-triphosphate accumulates significantly (up to 1,900 pmol/10^6 cells), with a longer half-life compared to acyclovir-triphosphate (ACV-TP), enhancing its antiviral activity ( ).

Comparative Studies

H2G has demonstrated superior efficacy against VZV and Epstein-Barr virus (EBV) compared to acyclovir. The 50% inhibitory concentration (IC50) values are notably lower for H2G:

  • VZV : IC50 = 2.3 µM
  • EBV : IC50 = 0.9 µM
  • HSV-1 : Comparable activity to ACV
  • HSV-2 : Weaker activity than HSV-1 ( ).

Clinical Trials

Recent clinical studies have evaluated the safety and efficacy of valomaciclovir in treating herpes zoster (shingles). A randomized trial involving 373 immunocompetent adults found that valomaciclovir administered once daily was non-inferior to thrice-daily valacyclovir in terms of efficacy for time to complete crusting of the zoster rash. Adverse effects were minimal and included nausea and headache ( ).

Case Studies

  • In Vitro Studies : Research has shown that H2G effectively inhibits HSV replication in vitro at concentrations as low as 1 µM, demonstrating a significant advantage over ACV ( ).
  • Animal Models : In studies involving simian varicella virus in African green monkeys, H2G exhibited strong antiviral activity, reinforcing its potential application in treating varicella-zoster virus infections ( ).

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of H2G:

Virus TypeIC50 (µM)Mechanism of ActionClinical Efficacy
HSV-1Comparable to ACVInhibition of DNA polymeraseEffective in vitro
HSV-2Weaker than HSV-1Competitive inhibition with dGTPLess effective
VZV2.3Triphosphate metabolite inhibits replicationNon-inferior to valacyclovir
EBV0.9Similar mechanism as aboveEffective in vitro

Propiedades

IUPAC Name

2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFBAWJWLXVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869696
Record name 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105868-85-7
Record name 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.